Product packaging for Coumarin 7(Cat. No.:CAS No. 12239-58-6)

Coumarin 7

Cat. No.: B078832
CAS No.: 12239-58-6
M. Wt: 333.4 g/mol
InChI Key: GOLORTLGFDVFDW-UHFFFAOYSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N3O2 B078832 Coumarin 7 CAS No. 12239-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-7-(diethylamino)chromen-2-one
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InChI

InChI=1S/C20H19N3O2/c1-3-23(4-2)14-10-9-13-11-15(20(24)25-18(13)12-14)19-21-16-7-5-6-8-17(16)22-19/h5-12H,3-4H2,1-2H3,(H,21,22)
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InChI Key

GOLORTLGFDVFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H19N3O2
Source PubChem
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DSSTOX Substance ID

DTXSID4067309
Record name 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)-
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Molecular Weight

333.4 g/mol
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Physical Description

Solid; [MSDSonline]
Record name Coumarin 7
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CAS No.

27425-55-4, 12239-58-6
Record name Coumarin 7
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Record name 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)-
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Record name 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)-
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Record name 3-(1H-benzimidazol-2-yl)-7-(diethylamino)-2-benzopyrone
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Design of Novel Synthetic Derivatives:a Key Direction is the Synthesis of New Coumarin Derivatives with Improved Pharmacological Profiles.mdpi.comnih.govthis Involves Strategic Modifications to the Fundamental Benzopyrone Ring and the Addition of Various Functional Groups to Boost Potency and Selectivity.nih.govresearchgate.netexamples of These Innovative Approaches Include:

Hybridization: Creating hybrid molecules by combining the coumarin (B35378) scaffold with other pharmacophores has led to compounds with enhanced selectivity and potency. mdpi.comnih.gov For instance, coumarin-sulfonamide hybrids have shown promise as selective enzyme inhibitors. mdpi.comnih.govajchem-a.com

Substitution Patterns: The introduction of specific groups, such as halogens, can lead to stronger inhibition of key cellular targets like tyrosine kinases. mdpi.comnih.gov Similarly, pyrazole-conjugated coumarins have demonstrated high efficacy against melanoma cell proliferation. mdpi.comnih.gov

Synthesis Methodologies for Coumarin 7 and Analogues

Established Synthetic Pathways for Coumarin (B35378) 7 and Its Isomers

The fundamental structure of Coumarin 7, characterized by a 7-(diethylamino) group and a benzimidazolyl moiety at the 3-position, is typically constructed through multi-step synthetic sequences. The choice of pathway often depends on the availability of starting materials and the desired scale of production.

The creation of the benzimidazolyl-coumarin core, a key feature of this compound, is a critical step that imparts unique characteristics to the molecule. The introduction of a benzimidazole (B57391) group at the 3-position of the coumarin scaffold extends the electronic conjugation between the two heterocyclic systems. frontiersin.org This modification also introduces a protonation site, which can significantly alter the optical behavior of the dye. frontiersin.org

The synthesis of such hybrid molecules is a focal point in medicinal chemistry, with three main approaches: merging, fusing, or linking the two scaffolds with a spacer. nih.gov For structures like this compound, a direct linkage or fusion is common. One of the most prevalent methods for forming the coumarin ring itself is the Pechmann condensation. chemmethod.com This reaction typically involves the condensation of a phenol (B47542) (like 3-diethylaminophenol (B49911) for the 7-amino substitution) with a β-ketoester. slideshare.net Following the formation of the coumarin ring, the benzimidazole moiety can be constructed at the 3-position. This often involves the condensation of a 3-carboxy-coumarin or a related derivative with an o-phenylenediamine (B120857) precursor. The specific reaction conditions can vary, but this condensation step is fundamental to creating the final benzimidazolyl-coumarin scaffold. nih.gov

Beyond the primary condensation strategies, several other named reactions are employed for the synthesis of the core coumarin structure, which can then be further functionalized to yield this compound analogues. These alternative routes offer flexibility in precursor choice and can sometimes provide improved yields or milder reaction conditions.

Key synthetic methods for the coumarin backbone include:

Pechmann Condensation: This is a widely used method involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. nih.gov

Knoevenagel Condensation: This route involves the reaction of an active methylene (B1212753) compound with a salicylaldehyde (B1680747) derivative. nih.govmdpi.com For example, substituted salicylaldehydes can be reacted with compounds like diethyl malonate in the presence of catalysts such as piperidine (B6355638) and acetic acid. nih.gov

Perkin Reaction: Another classical method for coumarin synthesis. nih.gov

Wittig Reaction: This reaction is also a viable, though perhaps less common, route to the coumarin skeleton. chemmethod.comnih.gov

Claisen Rearrangement: This method can be utilized in specific contexts to form the coumarin ring system. chemmethod.com

The efficiency of these reactions varies significantly depending on the specific substrates, catalysts, and conditions used. For instance, Knoevenagel condensation of salicylaldehydes and active methylene compounds in aqueous media can produce yields ranging from 79% to 98%. nih.gov The choice of route is often a trade-off between yield, atom economy, reaction time, and the environmental impact of the reagents and solvents. nih.gov

Synthesis of Substituted this compound Derivatives

The functional properties of this compound can be precisely tuned by introducing or modifying substituents on the coumarin ring. Research efforts have focused on the 7-position to modulate fluorescence and the 3- and 4-positions to alter electronic properties and biological activity.

The 7-position of the coumarin scaffold is crucial for its fluorescent properties. The presence of an electron-donating group, such as the diethylamino group in this compound, is known to induce strong fluorescence. rsc.org This makes the functionalization of this position a key strategy for developing fluorescent probes and dyes.

A common precursor for these modifications is a 7-hydroxycoumarin derivative. nih.gov The hydroxyl group serves as a versatile handle for introducing a wide array of functionalities. For example, O-alkylation is a straightforward method to introduce alkoxy chains. This can be achieved by reacting the 7-hydroxycoumarin with an alkyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). rsc.org This strategy has been used to synthesize series of 7-alkoxy-coumarins. rsc.orgnih.gov

Other functional groups can be introduced as well. For instance, carbamate (B1207046) moieties have been incorporated at the 7-position to confer specific biological activities. nih.gov The versatility of the 7-hydroxycoumarin precursor allows for the synthesis of a large library of derivatives with tailored properties. nih.govnih.gov

Modifications at the 3- and 4-positions of the coumarin ring are primarily aimed at enhancing or altering the molecule's electronic properties and biological interactions. The introduction of electron-withdrawing groups at these positions can significantly impact the molecule's photophysical characteristics. researchgate.net

4-Position Modification: Placing an electron-withdrawing group at the C-4 position generally results in a more significant red-shift (longer emission wavelength) compared to substitution at the C-3 position. researchgate.net For example, a methyl group at the 4-position has been shown to drastically increase the anti-helicase activity in certain 7-substituted biphenyl (B1667301) coumarin derivatives. nih.gov

3-Position Modification: The 3-position is also a common site for modification. As seen in this compound, this position can accommodate complex heterocyclic systems like benzimidazole. frontiersin.org In other derivatives, the introduction of a nitrile group at the 3-position has been shown to improve multifunctional neuronal inhibitory activities. nih.gov

Combined Modifications: Disubstitution at both the 3- and 4-positions can provide a balance between emission wavelength and fluorescence intensity. researchgate.net Structure-activity relationship studies have demonstrated that strategic modifications at the 4- and/or 7-positions can direct the molecule's selectivity towards either inhibiting neuronal enzymes or exerting an antimycobacterial effect. nih.gov

These modifications are typically achieved through multi-step syntheses, starting from appropriately substituted precursors or by direct functionalization of the coumarin ring using regioselective reactions. mdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. This technique has been successfully applied to the synthesis of 7-hydroxy-coumarin derivatives, primarily through the Pechmann condensation.

This "green" approach frequently employs solid acid catalysts and is often performed under solvent-free conditions, further enhancing its environmental credentials. derpharmachemica.commdpi.commdpi.com A variety of catalysts have been shown to be effective in promoting the microwave-assisted condensation of resorcinol (B1680541) (a 1,3-benzenediol) with β-ketoesters like ethyl acetoacetate (B1235776) to produce 7-hydroxy-4-methylcoumarin. derpharmachemica.comresearchgate.netasianpubs.org The efficiency of these catalysts varies, as summarized in the table below.

Comparison of Catalysts in Microwave-Assisted Synthesis of 7-Hydroxy-Coumarin Derivatives
CatalystReaction TimePowerYieldReference
Amberlyst-1520 minNot Specified97% mdpi.com
Fly AshAppropriate Time (TLC monitored)300W98% derpharmachemica.com
Zirconium sulfate (B86663) tetrahydrate12 min500W87.5% asianpubs.org
p-Toluene sulfonic acid (PTSA)150 s800W48.36% researchgate.net
FeF37 minNot SpecifiedHigh Yields mdpi.com

The data clearly demonstrates that microwave irradiation provides a rapid and efficient alternative to conventional heating methods for synthesizing key coumarin precursors. mdpi.commdpi.com

Molecular Hybridization Approaches in this compound Synthesis

Molecular hybridization is a prominent strategy in drug design that involves the covalent linking of two or more distinct pharmacophores, or active moieties, to create a single hybrid molecule. globalresearchonline.net This approach aims to develop novel therapeutic agents with potentially enhanced biological activity, improved affinity for targets, or a modified pharmacological profile compared to the individual parent molecules. globalresearchonline.netnih.gov The combination of different bioactive scaffolds can lead to compounds that interact with multiple targets or that possess a synergistic effect. nih.gov

The coumarin nucleus, specifically the 7-substituted scaffold, is a versatile platform for molecular hybridization due to its wide range of biological activities. globalresearchonline.netmdpi.com Researchers have successfully conjugated the this compound moiety with various other pharmacologically important heterocyclic systems to explore new chemical spaces and develop agents with improved properties. globalresearchonline.net This strategy has been instrumental in the development of novel compounds where the coumarin core is linked to other rings, acting as a foundation for diverse molecular architectures. mdpi.com

Integration with Heterocyclic Moieties (e.g., Triazole, Thiazolidinone)

The fusion of the this compound scaffold with other heterocyclic rings like triazoles and thiazolidinones has yielded a variety of hybrid molecules. These specific heterocycles are chosen for their established roles as important pharmacophores in medicinal chemistry. nih.govscholarsresearchlibrary.com

Triazole Hybrids: The 1,2,3-triazole ring is a popular choice for hybridization due to its stability under various conditions, its ability to form hydrogen bonds, and its resistance to metabolic degradation. mdpi.com A common and efficient method for synthesizing coumarin-1,2,3-triazole conjugates is the copper(I)-catalyzed Huisgen cycloaddition, often referred to as "click chemistry". mdpi.com This reaction typically involves the cycloaddition of a coumarin derivative containing an azide (B81097) or alkyne group with a corresponding reaction partner. For instance, coumarin-3-carboxylic acid propynyl (B12738560) ester can be reacted with various azides to produce N1-substituted 3-(1,2,3-triazolyl-methoxycarbonyl)coumarins. mdpi.com

Another synthetic route involves a multi-step process starting from a substituted salicylaldehyde and diethyl malonate to form a coumarin ester. nih.gov This ester is then converted to a coumarin hydrazide, which is subsequently reacted with alcoholic potassium hydroxide (B78521) and carbon disulfide. The resulting intermediate is treated with hydrazine (B178648) hydrate, which leads to the formation of the final coumarin-triazole hybrid. nih.gov

Thiazolidinone Hybrids: 4-Thiazolidinones are another class of heterocyclic compounds frequently hybridized with coumarins due to their broad spectrum of biological activities. scholarsresearchlibrary.comnih.gov A prevalent synthetic method for creating this compound-thiazolidinone conjugates begins with 7-amino-4-methylcoumarin. researchgate.netpensoft.net This starting material is first reacted with a substituted phenyl isothiocyanate in ethanol (B145695) to form a thiourea (B124793) derivative. pensoft.net In the second step, this intermediate undergoes cyclization upon reaction with ethyl bromoacetate (B1195939) and anhydrous sodium acetate (B1210297) in absolute ethanol to yield the final 4-thiazolidinone (B1220212) derivative attached to the coumarin ring. pensoft.net

An alternative approach involves the synthesis of Schiff bases. A coumarin derivative with an amino group is condensed with various aldehydes to form Schiff bases. scholarsresearchlibrary.com These intermediates are then reacted with thioglycolic acid in a solvent like dry benzene, which undergoes intramolecular cyclization to form the thiazolidinone ring, resulting in the desired coumarin-thiazolidinone hybrid. scholarsresearchlibrary.com

The table below summarizes representative reactants for the synthesis of Coumarin-Thiazolidinone hybrids starting from 7-amino-4-methylcoumarin.

Starting MaterialReagent 1Reagent 2Resulting Moiety
7-amino-4-methylcoumarinSubstituted Phenyl IsothiocyanateEthyl BromoacetateThiazolidinone
7-amino-4-methylcoumarin4-Bromophenyl isothiocyanateEthyl Bromoacetate2-((4-bromophenyl)imino)-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiazolidin-4-one
7-amino-4-methylcoumarin4-Nitrophenyl isothiocyanateEthyl Bromoacetate3-(4-methyl-2-oxo-2H-chromen-7-yl)-2-((4-nitrophenyl)imino)thiazolidin-4-one
7-amino-4-methylcoumarin4-Chlorophenyl isothiocyanateEthyl Bromoacetate2-((4-chlorophenyl)imino)-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiazolidin-4-one

This table is generated based on synthetic schemes described in the literature. researchgate.netpensoft.net

Synthesis of N1-(Coumarin-7-yl) Amidrazones

A specific class of this compound derivatives, N1-(coumarin-7-yl)amidrazones, have been synthesized through a multi-step process that utilizes a key hydrazonoyl chloride intermediate. mdpi.comnih.gov The synthesis is designed to incorporate various cyclic secondary amines, such as piperazine (B1678402) derivatives, into the final structure. mdpi.com

The general synthetic pathway is as follows:

Diazotization: The process begins with 7-amino-4-methylcoumarin. This starting material is suspended in aqueous hydrochloric acid and treated with a solution of sodium nitrite (B80452) at a low temperature (0-5 °C) to form the corresponding coumarin-7-diazonium chloride. mdpi.com

Formation of Hydrazonoyl Chloride: The freshly prepared diazonium salt is then used to generate a key intermediate, N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride. mdpi.com

Amidrazone Formation: The final step involves the reaction of the hydrazonoyl chloride intermediate with a selected secondary amine. mdpi.com The hydrazonoyl chloride is suspended in ethanol at a reduced temperature (0 to -10 °C), and a solution of the appropriate secondary amine (e.g., piperazine, N-substituted piperazines) and triethylamine (B128534) in ethanol is added. mdpi.com The triethylamine acts as a base to facilitate the in-situ generation of a reactive nitrile imine species from the hydrazonoyl chloride. mdpi.com The secondary amine then acts as a nucleophile, adding to this intermediate to form the final N1-(coumarin-7-yl) amidrazone product. mdpi.com

The reaction scheme and the variety of secondary amines that can be used are detailed in the following table.

IntermediateSecondary AmineBaseFinal Product Class
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloridePiperazineTriethylamineN1-(Coumarin-7-yl) Amidrazones
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chlorideN-PhenylpiperazineTriethylamineN1-(Coumarin-7-yl) Amidrazones
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chlorideN-(2-Pyrimidyl)piperazineTriethylamineN1-(Coumarin-7-yl) Amidrazones
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chlorideMorpholineTriethylamineN1-(Coumarin-7-yl) Amidrazones

This table illustrates the general reaction to form N1-(Coumarin-7-yl) amidrazones based on the described methodology. mdpi.com

General Biological Activities of Coumarin Derivatives

Coumarin derivatives are known for a broad spectrum of pharmacological effects. semanticscholar.orgnih.govscielo.org.za Their diverse biological activities are attributed to the versatility of the coumarin scaffold, which allows for various structural modifications, leading to compounds with enhanced and specific therapeutic properties. frontiersin.orgscispace.com

Antimicrobial Activity (Antibacterial, Antifungal)

Coumarin derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. scielo.org.zaresearchgate.netnih.gov The search for new antimicrobial compounds is driven by the increasing resistance of microorganisms to existing antibiotics. scispace.com

Studies have shown that coumarin derivatives can be effective against a range of bacteria. For instance, synthesized coumarin derivatives have shown good to moderate activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Shigella flexneri. medwinpublishers.com In one study, derivatives with secondary amine substitutions, particularly those with bulkier alkyl groups like diisopropyl, exhibited strong antibacterial activity. medwinpublishers.com Another study reported that 7-hydroxycoumarin (7-HC) derivatives showed antimicrobial activity against bacteria such as E. coli and S. aureus. researchgate.net Furthermore, certain coumarin derivatives, such as 5,7-dihydroxy-4-trifluoromethylcoumarin (B14430985) and dicoumarol, have displayed notable antibacterial effects against food-poisoning bacteria like Bacillus cereus, Micrococcus luteus, and Listeria monocytogenes. mdpi.com

In terms of antifungal activity, coumarin derivatives have also shown promise. nih.govbohrium.com Some synthesized compounds have demonstrated activity against fungal species like Candida albicans. scielo.org.zamedwinpublishers.com For example, novel this compound-carboxamide and sulfonamide derivatives have been synthesized and evaluated for their fungicidal activity against various plant pathogenic fungi, with some compounds showing significant effectiveness against Botrytis cinerea and Rhizoctorzia solani. nih.govbohrium.com

DerivativeTarget Microorganism(s)Observed Activity
Coumarin derivatives with secondary aminesStaphylococcus aureus, Shigella flexneriGood antibacterial activity. medwinpublishers.com
7-Hydroxycoumarin (7-HC) derivativesE. coli, S. aureusAntimicrobial activity. researchgate.net
5,7-Dihydroxy-4-trifluoromethylcoumarinBacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureusMinimum Inhibitory Concentration (MIC) of 1.5 mM. mdpi.com
DicoumarolListeria monocytogenesMIC of 1.2 mM. mdpi.com
This compound-carboxamide/sulfonamide derivativesBotrytis cinerea, Rhizoctorzia solaniGood antifungal activity. nih.govbohrium.com

Antioxidant Activity

Many coumarin derivatives possess significant antioxidant properties, which are crucial in combating oxidative stress, a factor implicated in numerous diseases, including cancer and cardiovascular conditions. nih.govmdpi.comtandfonline.com The antioxidant capacity of coumarins is often linked to their ability to scavenge free radicals and chelate metal ions. nih.gov

The structure of the coumarin derivative plays a critical role in its antioxidant potential. For instance, the presence and position of hydroxyl groups on the coumarin ring can significantly influence its activity. encyclopedia.pub Studies have shown that 7-hydroxycoumarin exhibits greater peroxide scavenging activity than coumarin itself. nih.govencyclopedia.pub Similarly, 7,8-dihydroxy substituted coumarins have been found to be potent antioxidants. nih.gov

Research has demonstrated the antioxidant effects of various coumarin derivatives through different assays. For example, certain derivatives have shown the ability to inhibit lipid peroxidation and scavenge superoxide (B77818) radicals. tandfonline.com In studies using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, many coumarin derivatives have displayed moderate to high antioxidant activity. nih.govaip.org The antioxidant potential of these compounds makes them promising candidates for the development of therapeutic agents to mitigate oxidative damage. nih.gov

DerivativeAssayKey Finding
7-HydroxycoumarinPeroxide scavengingMore than threefold improvement in peroxide scavenging compared to coumarin. nih.govencyclopedia.pub
4-HydroxycoumarinPeroxide scavengingIncreased peroxide scavenging activity. nih.govencyclopedia.pub
7,8-Dihydroxy-substituted coumarinsDPPH scavenging, FRAP, CUPRAC, metal chelatingSignificant antioxidant activity, with some compounds being more active than the standard Trolox. encyclopedia.pub
7-((8-(4-benzylpiperidin-1-yl)octyl)oxy)-4-methyl-2H-chromen-2-oneDPPH assayModerate antioxidant activity. nih.gov
4-methyl-7-alkynyl coumarin derivativesDPPH assayModerate antioxidant activities. nih.gov

Anti-inflammatory Activity

Coumarin and its derivatives have been recognized for their anti-inflammatory properties. researchgate.netresearchgate.nettandfonline.com The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases. tandfonline.com

Several studies have highlighted the anti-inflammatory potential of coumarin derivatives. For example, certain 7-azomethine linked coumarin derivatives have been shown to inhibit cyclooxygenase-1 (COX-1) and reduce yeast-induced paw edema in rats. tandfonline.com One particular compound from this series demonstrated significant protection against adjuvant-induced arthritis in rats. tandfonline.com The ability of coumarins to modulate inflammatory pathways suggests their potential use in treating various inflammatory conditions. tandfonline.com

Anticoagulant Activity

The anticoagulant properties of coumarin derivatives are perhaps their most well-known pharmacological effect. scielo.org.zaresearchgate.netnih.gov The discovery of dicumarol, a naturally occurring anticoagulant, paved the way for the development of synthetic coumarin-based anticoagulants like warfarin. fishersci.dknih.gov These compounds function as vitamin K antagonists, interfering with the synthesis of vitamin K-dependent clotting factors in the liver. fishersci.dknih.gov

Warfarin is a widely used oral anticoagulant for the prevention and treatment of thromboembolic disorders. wikipedia.orgherts.ac.uk It is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-form being significantly more potent. herts.ac.uknih.gov The anticoagulant activity of these compounds underscores their importance in cardiovascular medicine.

Antiviral and Anti-HIV Activity

Coumarin derivatives have also been investigated for their antiviral and anti-HIV activities. researchgate.netnih.govjocpr.com The broad biological activity of the coumarin scaffold has prompted research into its potential to inhibit various viruses. jocpr.com

While the specific mechanisms are still under investigation, some coumarin derivatives have shown promising results in preclinical studies. researchgate.netjocpr.com This area of research continues to be active as scientists explore the potential of coumarin-based compounds in the development of new antiviral therapies.

Antitumor/Anticancer Activity and Mechanisms

A significant area of research for coumarin derivatives is their potential as anticancer agents. frontiersin.orgmdpi.comjocpr.com Numerous studies have demonstrated the ability of coumarins to inhibit the growth of various cancer cell lines and tumors in animal models. frontiersin.orgnih.gov Their anticancer effects are mediated through a variety of mechanisms. frontiersin.orgjocpr.com

One of the key mechanisms is the induction of apoptosis (programmed cell death) in cancer cells. mdpi.comjocpr.com Coumarin derivatives can trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and by activating caspases. mdpi.comresearchgate.net

Coumarins also inhibit cancer cell proliferation by causing cell cycle arrest at different phases, such as G1/S or G2/M, thereby preventing cancer cells from dividing. mdpi.comjocpr.com For instance, 7-hydroxycoumarin has been shown to induce a cytostatic effect by inhibiting the cell cycle at the G1/S transition. mdpi.com

Another important anticancer mechanism of coumarins is the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. frontiersin.orgmdpi.com Some derivatives, like 7-isopentenyloxycoumarin, have been found to reduce tumor angiogenesis. frontiersin.org

Furthermore, coumarin derivatives can modulate oxidative stress, inhibit key signaling pathways like the PI3K/Akt/mTOR pathway, and inhibit carbonic anhydrases, which are involved in tumor metabolism and progression. frontiersin.orgmdpi.com The diverse mechanisms of action of coumarin derivatives make them attractive candidates for the development of novel anticancer drugs. frontiersin.orgjocpr.com

Derivative/CompoundCancer Cell Line/ModelMechanism of Action
7-Isopentenyloxycoumarin (UMB-07)Ehrlich ascites carcinoma modelInhibition of tumor angiogenesis by reducing chemokine CCL2. frontiersin.org
2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazide(4a)Breast cancer cellsInhibition of VEGFR-2 activity, leading to reduced tumor angiogenesis. frontiersin.org
7-HydroxycoumarinStomach cancer cell lineReduced rate of cell division. researchgate.net
7-Aminocarboxycoumarin (7ACC) derivativesCervix (SiHa), colorectal (HCT116), and breast (MCF-7) cancer cellsInhibition of lactate (B86563) influx through MCT1 and MCT4 transporters. nih.gov
Scopoletin (6-methoxy-7-hydroxycoumarin)Prostate cancer cells (LNCaP)Cell cycle arrest at G2/M phase and induction of apoptosis. jocpr.com

Antihyperglycemic Potential (α-glucosidase and α-amylase inhibition)

Coumarin derivatives have emerged as promising candidates for managing postprandial hyperglycemia, the sharp increase in blood glucose after a meal, by inhibiting key digestive enzymes. mdpi.comnih.gov The primary targets for this therapeutic approach are α-glucosidase and α-amylase.

Recent studies have focused on synthesizing and evaluating various coumarin derivatives for their ability to inhibit these enzymes. For instance, a series of coumarin-triazole hybrids were synthesized and tested for their antihyperglycemic effects. eurjchem.com Among these, compound 7l demonstrated significant inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 0.67±0.014 mg/mL and 0.72±0.012 mg/mL, respectively. eurjchem.com Molecular docking studies of these hybrids with human pancreatic α-amylase revealed effective binding, with energies ranging from -9.0 to -10.6 kcal/mol. eurjchem.com

Another study identified a coumarin derivative, CD-59 , as a potential dual inhibitor of both α-glucosidase and α-amylase through in silico investigations. mdpi.comnih.gov Furthermore, research on 3-arylcoumarins has shown that derivatives with a hydroxyl group at the 7-position, and particularly those with 5,7-dihydroxy substitutions, exhibit strong α-glucosidase inhibitory activity. tandfonline.com The presence of a hydroxyl group at the 4'-position on the aryl ring also contributes to this inhibitory effect. tandfonline.com

The mechanism of action for many of these coumarin derivatives is believed to involve reversible binding to the active sites of the enzymes, as suggested by molecular docking and in silico studies. nih.gov This interaction is often facilitated by the formation of hydrogen bonds with key amino acid residues within the enzyme's active site. nih.gov

Table 1: Antihyperglycemic Activity of Selected this compound Derivatives

Compound Target Enzyme IC50 Value Reference
7l α-amylase 0.67±0.014 mg/mL eurjchem.com
7l α-glucosidase 0.72±0.012 mg/mL eurjchem.com
CD-59 α-glucosidase, α-amylase Identified as a potential dual inhibitor mdpi.comnih.gov
3-arylcoumarins (with 7-OH) α-glucosidase Strong inhibitory activity tandfonline.com
3-arylcoumarins (with 5,7-diOH) α-glucosidase More active than 7-hydroxy derivatives tandfonline.com

Mechanistic Investigations of Biological Activity

The diverse biological effects of this compound and its derivatives stem from their interactions with various cellular components and pathways.

Cellular Level Studies and Mode of Action

At the cellular level, coumarin derivatives have demonstrated a range of activities, including the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govresearchgate.net For example, 7-hydroxycoumarin has been shown to induce apoptosis in cisplatin-resistant ovarian cancer cells. ajol.info This pro-apoptotic effect is often mediated through the activation of the caspase signaling pathway, a crucial component of the apoptotic machinery. ajol.info

Furthermore, coumarins can modulate the expression of proteins involved in cell survival and proliferation. Studies have shown that they can reduce the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax. mdpi.com This shift in the balance between pro- and anti-apoptotic proteins pushes the cell towards apoptosis.

Effects on Growth Signaling Pathways in Tumor Cells

Coumarin derivatives have been found to interfere with key signaling pathways that are often dysregulated in cancer. frontiersin.org One such pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. nih.gov By targeting this pathway, coumarins can inhibit the uncontrolled growth of tumor cells. frontiersin.orgnih.gov

While some studies have suggested that coumarins might interfere with signal transduction by non-specifically binding to cell surface receptors, others have investigated their effects on specific signaling cascades. iiarjournals.org For instance, while some nitro derivatives of umbelliferone (B1683723) (7-hydroxycoumarin) have been shown to inhibit ERK1/2 kinase activity in certain cancer cells, other 7-substituted coumarins did not show significant changes in ERK1/2 and AKT kinase activity in laryngeal cancer cells. iiarjournals.org

DNA Binding and Cleavage Studies

The interaction of coumarin derivatives with DNA is another important aspect of their biological activity. Some coumarin-metal complexes have been shown to bind to DNA, primarily through an intercalative mode, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.netcore.ac.uk This interaction can be confirmed through techniques like UV absorption titration and viscosity measurements. researchgate.netnih.gov

Furthermore, certain coumarin derivatives, particularly when complexed with metal ions like copper, can act as pro-oxidants and induce DNA cleavage. plos.org This process often involves the generation of reactive oxygen species (ROS), which can cause damage to the DNA strands. plos.org For example, a novel coumarin-based DPA derivative was shown to cause DNA cleavage in the presence of Cu(II) through the generation of ROS. plos.org Some ruthenium(II) complexes of coumarin derivatives have also demonstrated efficient DNA photocleavage upon irradiation with light. nih.gov

Inhibition of Enzymes

Beyond their effects on digestive enzymes, coumarin derivatives have been shown to inhibit a variety of other enzymes implicated in disease. tandfonline.comnih.gov A notable class of enzymes inhibited by coumarins is the cytochrome P450 (P450) family, which is involved in the metabolism of a wide range of compounds, including drugs and carcinogens. mdpi.com

Specifically, some coumarins are potent inhibitors of CYP2A6, an enzyme involved in the metabolism of coumarin itself to its active metabolite, 7-hydroxycoumarin. nih.govnih.gov For instance, 8-methoxypsoralen acts as a mechanism-based inhibitor of CYP2A6. nih.gov The inhibitory potency of various coumarins against CYP2A6 has been studied, with 6,7-dihydroxycoumarin and 7,8-dihydroxycoumarin being identified as potent inhibitors. nih.gov

Coumarins also act as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes. tandfonline.com They function as "prodrug inhibitors," where the lactone ring of the coumarin is hydrolyzed by the esterase activity of CA, and the resulting 2-hydroxy-cinnamic acid binds to the enzyme's active site. tandfonline.com This unique mechanism contributes to their isoform-selective inhibition of CAs. tandfonline.com

Additionally, coumarin derivatives have been investigated as inhibitors of monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of neurotransmitters. scienceopen.com The position and nature of substituents on the coumarin scaffold have been found to influence their inhibitory activity and selectivity for MAO-A and MAO-B. scienceopen.com

Table 2: Enzyme Inhibition by Selected this compound Derivatives

Compound/Derivative Class Target Enzyme Type of Inhibition/Effect Reference
8-methoxypsoralen CYP2A6 Mechanism-based inhibitor nih.gov
Tranylcypromine CYP2A6 Potent competitive inhibitor nih.gov
6,7-dihydroxycoumarin CYP2A6 Potent inhibitor nih.gov
7,8-dihydroxycoumarin CYP2A6 Potent inhibitor nih.gov
General Coumarins Carbonic Anhydrases (CAs) Prodrug inhibitors tandfonline.com
Phenyl-substituted Coumarins Monoamine Oxidases (MAOs) Varies with substitution pattern scienceopen.com

Bioimaging Applications

This compound and its derivatives are highly valued as fluorescent probes in bioimaging due to their excellent photophysical properties. frontiersin.orgresearchgate.net These properties include high fluorescence quantum yields, good photostability, and large Stokes shifts, which is the difference between the absorption and emission maxima. frontiersin.orgfrontiersin.org

The fluorescence of coumarin derivatives is often sensitive to their microenvironment, making them useful as sensors for changes in polarity. frontiersin.org Their tunable optical properties, which can be modified by introducing different functional groups, allow for the development of probes for a wide range of biological targets. researchgate.netfrontiersin.org

Coumarin-based fluorescent probes have been designed for the detection of various metal ions, including copper(II) and iron(III), through a "turn-off" mechanism where fluorescence is quenched upon binding. nih.gov They have also been developed as "turn-on" probes for detecting specific biomolecules like homocysteine. bohrium.com The enhanced fluorescence and photostability of this compound when complexed with molecules like sulfobutylether-β-cyclodextrin have been successfully utilized for imaging in biological systems, such as staining the gut of a Drosophila fly. frontiersin.org

Staining and Imaging in Biological Systems

This compound and its derivatives have demonstrated considerable utility in the staining and imaging of various biological structures, owing to their fluorescent properties.

Drosophila fly gut: The enhanced fluorescence and photostability of this compound, particularly when complexed with sulfobutylether-β-cyclodextrin (SBE₇βCD), have been effectively used for bioimaging the gut of the Drosophila fly. nih.govfrontiersin.org Studies have shown that the complex exhibits greater brightness and provides clearer images compared to free this compound, making it a superior agent for staining and visualizing the intricate structures of the fly gut. frontiersin.org The enhanced stability and fluorescence yield of the complex allow for detailed time-interval imaging using confocal microscopy. frontiersin.orgfrontiersin.org

Human Neuroblastoma Cells: Certain coumarin derivatives have been successfully employed as fluorescent probes for imaging the membranes of human neuroblastoma SH-SY5Y cells. researchgate.netnih.gov These probes, after incubation with the cells, accumulate in the cell periphery, allowing for clear visualization of the plasma membrane through epifluorescence microscopy. researchgate.net Their spectral properties are well-suited for co-localization studies with other cellular markers. researchgate.net Furthermore, coumarin-based probes have been utilized to image metal ions like Cu²⁺ and Fe³⁺ within these cells. mdpi.com

Evaluation of Micro-environmental Polarity Changes

This compound is a well-established fluorescent probe for assessing changes in the polarity of its microenvironment. frontiersin.orgnih.gov This sensitivity stems from its photophysical properties, which are significantly influenced by the surrounding solvent or medium. nih.gov

The fluorescence emission of many coumarin derivatives, particularly 7-aminocoumarins, is known to be highly dependent on the polarity of the medium. mdpi.com In polar solvents, these compounds often exhibit a red-shift in their emission spectra and a decrease in fluorescence intensity due to the formation of a twisted intramolecular charge-transfer (TICT) state. mdpi.com This solvatochromism makes them excellent reporters on the hydrophobicity of their local environment, such as the interior of a cyclodextrin (B1172386) cavity or a cellular membrane. nih.govresearchgate.net For instance, the encapsulation of this compound within the less polar cavity of SBE₇βCD leads to a significant enhancement in its fluorescence intensity and lifetime, as non-radiative decay processes are hindered. nih.govnih.gov This property is crucial for understanding the interactions of these molecules within biological systems and for designing responsive probes.

Structure-Activity Relationship (SAR) Studies

The biological efficacy of coumarin derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for designing and developing new coumarin-based compounds with enhanced therapeutic potential. researcher.liferesearchgate.net

Influence of Substituents on Biological Efficacy

The type and position of substituents on the coumarin ring system play a pivotal role in determining the biological activity of the resulting derivatives. nih.gov

Antifungal Activity: In a series of this compound-carboxamide/sulfonamide derivatives, the presence of a sulfonamide group was generally found to be more beneficial for antifungal activity compared to a carboxamide group. bohrium.com

Anti-inflammatory and Anti-tubercular Activity: For 4-methyl-7-substituted coumarins, the presence of electron-donating and nitrogen-rich fragments tends to enhance anti-inflammatory effects. mdpi.com Conversely, electron-withdrawing substituents are often required to boost anti-tubercular activity. mdpi.com

Anticancer Activity: In the context of anti-breast cancer agents, the introduction of electron-rich amino (-NH₂) and hydroxyl (-OH) groups to the coumarin template has been shown to increase the electron density and basic character, leading to improved binding affinities with target proteins like VEGFR-2. pcbiochemres.com Similarly, for coumarin derivatives targeting the MCF-7 breast cancer cell line, the presence of an electron-releasing methoxy (B1213986) group was found to increase cytotoxic activity. rsc.org

Xanthine (B1682287) Oxidase Inhibition: The position of hydroxyl groups on the coumarin ring is critical for xanthine oxidase inhibition. nih.gov 7-hydroxycoumarin is a key structure for this activity, and the addition of a hydroxyl group at the 6-position enhances the inhibitory effect, while substitution with a methoxy group at the same position reduces it. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between coumarin derivatives and their biological targets at the molecular level. nih.gov

Anticancer Drug Design: Docking studies have been instrumental in designing novel coumarin derivatives as potential anti-breast cancer agents. pcbiochemres.com For instance, by comparing the docking scores of various coumarin derivatives with the VEGFR-2 target protein, a lead compound was identified and subsequently modified to design new derivatives with enhanced binding affinities. pcbiochemres.compcbiochemres.com Similar studies have been conducted for other cancer-related targets, such as tubulin and MDM2, revealing key interactions and guiding the design of more potent inhibitors. nih.govresearchgate.net

Enzyme Inhibition: Molecular docking has been employed to understand the binding of coumarin derivatives to various enzymes. For example, studies on caspase-7, a key enzyme in apoptosis, have shown that certain coumarin derivatives can bind effectively to its active site through hydrogen bonds and pi-pi stacking interactions. hilarispublisher.com Docking studies have also elucidated the binding modes of coumarin derivatives with acetylcholinesterase (AChE), providing insights into their potential for treating Alzheimer's disease. nih.gov

Understanding Binding Mechanisms: These computational approaches help in visualizing the binding orientation of coumarin derivatives within the active sites of their target proteins, identifying crucial amino acid residues involved in the interaction, and explaining the observed structure-activity relationships. nih.govpensoft.net

Pharmacological Significance and Therapeutic Potential

Coumarins and their derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities and significant therapeutic potential. researcher.liferesearchgate.net Their diverse biological effects make them attractive candidates for drug discovery and development. nih.gov

Prospects in Drug Discovery and Development

The unique structural features and wide-ranging biological activities of coumarins make them a valuable scaffold in the quest for new therapeutic agents. nih.gov

Anticancer Agents: Coumarin derivatives have shown considerable promise as anticancer agents, with activities against various cancer cell lines. researcher.liferesearchgate.netfrontiersin.org They can induce apoptosis, inhibit tumor growth, and modulate key signaling pathways involved in cancer progression. researcher.lifefrontiersin.org The ability to modify the coumarin core allows for the development of targeted therapies with potentially fewer side effects. frontiersin.org

Neuroprotective Agents: The neuroprotective effects of coumarins, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, are an active area of research. researcher.liferesearchgate.net Their ability to inhibit enzymes such as acetylcholinesterase and modulate processes like β-amyloid aggregation highlights their potential in this area. researcher.liferesearchgate.net

Antimicrobial and Anti-inflammatory Agents: Coumarins have also demonstrated significant antimicrobial and anti-inflammatory properties. nih.gov The development of coumarin-based fungicides and anti-inflammatory drugs is a promising avenue for future research. bohrium.comnih.gov

Hybrid Molecules: The coumarin template is extensively used to create hybrid molecules by combining it with other pharmacophores. nih.gov This approach aims to develop multifunctional drugs that can simultaneously target multiple pathways, potentially leading to enhanced efficacy and reduced drug resistance. nih.gov

The continued exploration of coumarin derivatives, guided by structure-activity relationship studies and molecular modeling, holds great promise for the discovery and development of novel drugs to treat a wide range of diseases. nih.govnih.gov

Challenges and Future Directions in Drug Design

The development of coumarin derivatives as therapeutic agents is a promising field, yet it is not without its significant hurdles. Overcoming these challenges is paramount for the successful translation of these compounds from the laboratory to clinical practice. Future research is focused on innovative strategies to enhance their efficacy, safety, and applicability.

Challenges in the Therapeutic Application of Coumarin Derivatives

Despite their broad spectrum of biological activities, the clinical potential of many coumarin derivatives is hampered by several inherent limitations. A primary challenge is their often low bioavailability, which can be attributed to poor solubility and rapid metabolism in the liver. mdpi.comresearcher.lifefrontiersin.orgnih.gov This rapid hepatic metabolism means that only a small fraction of the administered dose may reach the systemic circulation, limiting therapeutic efficacy. nih.gov

Furthermore, issues of multidrug resistance can diminish the long-term effectiveness of coumarin-based therapies, particularly in oncology. frontiersin.orgnih.gov The development of resistance mechanisms by target cells is a common obstacle in drug development. nih.gov Concerns regarding potential toxicity, including hepatotoxicity and nephrotoxicity, also necessitate careful consideration and further investigation to ensure patient safety. researcher.lifenih.gov

Future Perspectives and Innovative Strategies

To address these limitations, researchers are exploring several forward-thinking strategies in drug design and development.

Focus on Safety and Optimization:ensuring the Safety of New Therapeutic Agents is Critical. Future Efforts Will Include Rigorous Dose Optimization and Pharmacogenetic Studies to Minimize Risks and Personalize Treatment.nih.govthe Continued Development of Derivatives with Enhanced Selectivity for Their Biological Targets is a Core Goal, Aiming to Maximize Therapeutic Benefit While Minimizing Adverse Effects.mdpi.com

The following table summarizes the key challenges and future strategies in the development of coumarin-based drugs.

ChallengeFuture Direction / StrategyResearch Focus
Low Bioavailability & Poor Solubility Nanotechnology-based drug deliveryDevelopment of liposomal formulations and polymeric nanoparticles. mdpi.comnih.gov
Rapid Hepatic Metabolism Synthesis of novel derivativesModification of the coumarin (B35378) scaffold to improve metabolic stability. mdpi.comnih.gov
Drug Resistance Combination therapiesUse as chemosensitizers to enhance the efficacy of existing drugs. nih.gov
Potential Toxicity Design of selective moleculesDevelopment of derivatives with high selectivity for target enzymes or receptors. mdpi.comnih.gov
Pharmacogenetic studiesIdentification of genetic markers to predict patient response and risk of toxicity. nih.gov
Limited Scope of Application Exploring new therapeutic areasInvestigation of immunomodulatory and photosensitizing properties. mdpi.com

Q & A

Q. What are the optimal synthetic routes and purification methods for Coumarin 7?

  • Methodological Answer : Begin with literature-reported procedures (e.g., Pechmann condensation or Knoevenagel reactions) and systematically vary catalysts (e.g., sulfuric acid vs. ionic liquids), solvents, and reaction temperatures. Monitor reaction progress via TLC or HPLC. Purify using column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization. Validate purity via NMR (δ 6.0–8.5 ppm for aromatic protons) and HPLC (≥95% purity threshold) .

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodological Answer : Combine UV-Vis spectroscopy (λmax ~350–450 nm for coumarin derivatives) and fluorescence spectroscopy (ex/em wavelengths tailored to substituents). For structural confirmation, use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR with deuterated solvents (e.g., CDCl3_3) and compare experimental shifts to Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p) basis sets). Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What solvent systems are suitable for studying this compound’s photophysical properties?

  • Methodological Answer : Test polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., cyclohexane) to evaluate solvatochromic effects. Measure absorbance/emission spectra at controlled temperatures. Account for solvent dielectric constant and hydrogen-bonding capacity. Use cuvettes with path lengths optimized for low-concentration samples (e.g., 1 cm for 105^{-5} M solutions) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data for this compound be resolved?

  • Methodological Answer : Re-examine computational parameters: (1) Ensure geometry optimization includes solvent effects (e.g., IEFPCM model); (2) Verify basis set adequacy (6-311G(d,p) vs. larger sets); (3) Check for tautomeric or conformational equilibria. Experimentally, confirm sample purity and solvent deuteration. Use linear regression (R2^2 >0.95) to correlate calculated/observed shifts, as demonstrated for coumarin derivatives .

Q. What experimental controls are critical when assessing this compound’s photostability in bioimaging applications?

  • Methodological Answer : Design experiments with:
  • Negative controls : Unirradiated samples.
  • Positive controls : Commercial photostable dyes (e.g., Alexa Fluor).
  • Environmental variables : Oxygen levels (aerobic vs. argon-purged), light intensity (e.g., 488 nm laser at 1–10 mW/cm2^2), and exposure duration. Quantify degradation via fluorescence decay kinetics and HPLC peak area reduction .

Q. How should researchers address conflicting reports on this compound’s cellular uptake efficiency?

  • Methodological Answer : Triangulate methodologies:
  • Cell lines : Compare epithelial (HeLa) vs. primary cells.
  • Concentration gradients : Test 1–100 μM ranges.
  • Quantification methods : Flow cytometry vs. confocal microscopy.
  • Permeabilization agents : Include Triton X-100 controls. Statistically analyze inter-lab variability using ANOVA or mixed-effects models .

Q. What strategies optimize this compound’s quantum yield measurements under varying pH conditions?

  • Methodological Answer : Calibrate pH buffers (pH 2–12) with ionic strength matching biological systems. Use reference fluorophores (e.g., quinine sulfate in 0.1 M H2_2SO4_4; Φ = 0.55) for normalization. Correct for inner-filter effects at high absorbance (>0.1). Replicate measurements across three independent trials to minimize instrumental drift .

Data Management & Reproducibility

Q. How should spectral data from this compound studies be archived for reproducibility?

  • Methodological Answer : Deposit raw spectra (NMR, HRMS) in repositories like Zenodo or Figshare with metadata (solvent, temperature, instrument model). For computational data, share Gaussian input/output files and Cartesian coordinates. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical approaches validate this compound’s dose-response relationships in cytotoxicity assays?

  • Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Calculate IC50_{50} values with 95% confidence intervals. Assess goodness-of-fit via residual plots and R2^2. For outliers, apply Grubbs’ test (α=0.05) .

Conflict Resolution & Peer Review

Q. How to reconcile contradictory findings in this compound’s mechanism of action?

  • Methodological Answer :
    Conduct a systematic review (PRISMA guidelines) to identify methodological heterogeneities:
  • Assay types : ATP-based vs. resazurin assays.
  • Exposure times : Acute (24 h) vs. chronic (72 h).
  • Cell viability normalization : Protein content vs. DNA quantification.
    Propose unified protocols in a consensus paper, citing ’s structured framework for discussion sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.